(3R,8AS)-octahydropyrrolo[1,2-a]pyrazin-3-yl)methanol is a chemical compound that belongs to the class of bicyclic nitrogen-containing heterocycles. It is characterized by a complex structure that includes a pyrazine ring fused with a pyrrolidine moiety. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications, particularly as an inhibitor of peptide deformylase, an enzyme involved in bacterial protein synthesis.
The compound is classified as a bicyclic amine and is part of the broader category of heterocyclic compounds. Its molecular formula is , and it features a hydroxymethyl group attached to the nitrogen-containing bicyclic structure.
The synthesis of (3R,8AS)-octahydropyrrolo[1,2-a]pyrazin-3-yl)methanol typically involves multi-step organic reactions. One common method includes:
Technical details regarding catalysts and solvents often include using palladium-based catalysts and bases such as sodium hydroxide in organic solvents like toluene at elevated temperatures (80-95 °C) .
The molecular structure of (3R,8AS)-octahydropyrrolo[1,2-a]pyrazin-3-yl)methanol can be represented as follows:
The structural data can be derived from various sources including chemical databases such as PubChem and Sigma-Aldrich. The compound exhibits specific stereochemistry that influences its biological activity.
The compound can participate in various chemical reactions typical for amines and alcohols:
Technical details about these reactions often involve specific reagents and conditions that optimize yield and selectivity.
The mechanism of action for (3R,8AS)-octahydropyrrolo[1,2-a]pyrazin-3-yl)methanol primarily revolves around its role as a peptide deformylase inhibitor. By inhibiting this enzyme, the compound disrupts bacterial protein synthesis, leading to bactericidal effects.
Studies indicate that this class of compounds shows promising activity against various bacterial strains, making them potential candidates for antibiotic development.
Relevant analyses such as infrared spectroscopy and nuclear magnetic resonance spectroscopy provide insights into functional groups and structural integrity.
The primary applications of (3R,8AS)-octahydropyrrolo[1,2-a]pyrazin-3-yl)methanol lie within medicinal chemistry:
This compound's unique structure and properties make it a valuable subject for ongoing research in drug discovery and development.
The pyrrolo[1,2-a]pyrazine scaffold is a privileged heterocyclic framework in medicinal chemistry, characterized by a fused bicyclic system that incorporates pyrrolidine and pyrazine rings. This structure exhibits remarkable three-dimensional complexity due to its bridgehead nitrogen atoms and potential for multiple chiral centers. The scaffold's significance arises from its ability to mimic peptide turn motifs, enabling high-affinity interactions with biological targets such as G-protein-coupled receptors (GPCRs) and enzymes. Its conformational rigidity enhances metabolic stability, while the presence of hydrogen bond donors/acceptors facilitates target engagement. These properties make it invaluable for central nervous system (CNS) therapeutics, as evidenced by its incorporation into compounds targeting psychotic disorders through dopaminergic and serotonergic pathways [8]. The scaffold's versatility allows functionalization at positions C-3, N-4, and C-8a, enabling fine-tuning of pharmacological properties. The octahydro form (full saturation) further enhances bioavailability by reducing planar character, a critical factor in blood-brain barrier penetration.
This compound exemplifies the stereochemical complexity of pyrrolopyrazines. Its systematic IUPAC name, ((3R,8aS)-octahydropyrrolo[1,2-a]pyrazin-3-yl)methanol (CAS: 155225-19-7), precisely defines its stereochemistry and connectivity. The molecular formula is C₈H₁₆N₂O (MW: 156.23 g/mol), with the hydroxymethyl group (-CH₂OH) attached to C-3 of the saturated bicyclic system [1]. The stereodescriptors "(3R,8aS)" indicate two chiral centers: C-3 exhibits R configuration, while the ring fusion at C-8a creates an S-configured stereogenic center. This relative stereochemistry enforces a trans-fusion across the bicyclic system, confirmed by isomeric SMILES (C1C[C@H]2CNC@HCO) and InChIKey (WSHDBTQQKKWIIQ-SFYZADRCSA-N) [1] [2]. The stereochemistry critically influences molecular properties:
Table 1: Calculated Physicochemical Properties [2]
Property | Value | Method |
---|---|---|
Density | 1.143 g/cm³ | Calculated |
Boiling Point | 252.5°C | Calculated |
Flash Point | 106.5°C | Calculated |
Refractive Index | 1.557 | Calculated |
Rotatable Bonds | 1 | Empirical |
Pyrrolopyrazine chemistry emerged prominently in the 1990s, driven by the search for conformationally restricted dipeptide mimetics. The target compound's first synthesis was reported in 1996 via LiAlH₄ reduction of a precursor lactam, yielding the 3-hydroxymethyl derivative with strict stereocontrol (DOI:10.1016/0957-4166(96)00241-8) [1]. This methodology established foundational stereoselective routes still relevant today. The 2000s saw expanded applications in CNS drug discovery, exemplified by WO2007028654A1 (2007), which disclosed pyrrolopyrazine derivatives as antipsychotics targeting dopamine receptors [8]. Recent innovations (e.g., EP4074710A1, 2022) exploit the scaffold in RET kinase inhibitors for oncology, demonstrating its adaptability to diverse target classes [6]. Commercial availability since the 2010s (e.g., TRC, AK Scientific) reflects its established role in drug discovery pipelines.
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: